molecular formula C9H10Cl4Si B14047021 ((Chloromethyl)phenylethyl)trichlorosilane

((Chloromethyl)phenylethyl)trichlorosilane

Cat. No.: B14047021
M. Wt: 288.1 g/mol
InChI Key: CPYKRKMVWIPNFZ-UHFFFAOYSA-N
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Description

((Chloromethyl)phenylethyl)trichlorosilane: is an organosilicon compound with the molecular formula C9H10Cl4Si and a molecular weight of 288.08 g/mol . This compound is known for its reactivity and is used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Chlorination: One method involves the direct chlorination of methyl trichlorosilane using a mixture of benzoyl peroxide and ferric chloride as catalysts.

    Hydrochlorination: Another method involves treating powdered metallurgical grade silicon with hydrogen chloride at 300°C.

Industrial Production Methods: The industrial production of ((Chloromethyl)phenylethyl)trichlorosilane typically involves large-scale chlorination processes, where the reaction conditions are optimized to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water or protic solvents.

    Substitution: Nucleophiles such as alcohols, amines, and thiols.

Major Products:

    Hydrolysis: Siloxane polymers and hydrochloric acid.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for ((Chloromethyl)phenylethyl)trichlorosilane involves its reactivity with water and other nucleophiles. The compound undergoes hydrolysis to form siloxane polymers and hydrochloric acid. This reaction is facilitated by the presence of moisture and protic solvents . The molecular targets and pathways involved include the silicon-oxygen bond formation and the release of hydrochloric acid.

Comparison with Similar Compounds

Uniqueness: ((Chloromethyl)phenylethyl)trichlorosilane is unique due to its specific structure, which includes a chloromethyl group attached to a phenylethyl group. This structure imparts distinct reactivity and properties compared to other chlorosilanes. Its ability to form strong bonds with organic and inorganic substrates makes it valuable in various applications .

Properties

Molecular Formula

C9H10Cl4Si

Molecular Weight

288.1 g/mol

IUPAC Name

trichloro-(3-chloro-2-phenylpropyl)silane

InChI

InChI=1S/C9H10Cl4Si/c10-6-9(7-14(11,12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

CPYKRKMVWIPNFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C[Si](Cl)(Cl)Cl)CCl

Origin of Product

United States

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